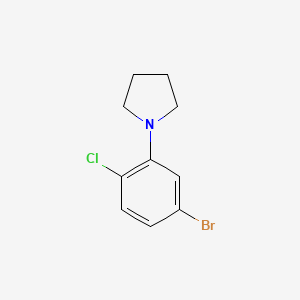

1-(5-Bromo-2-chlorophenyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

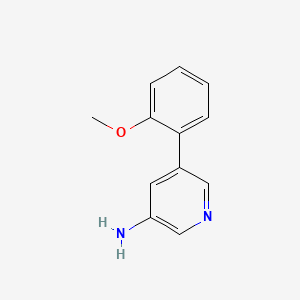

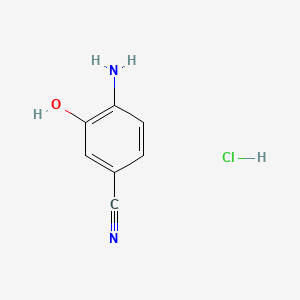

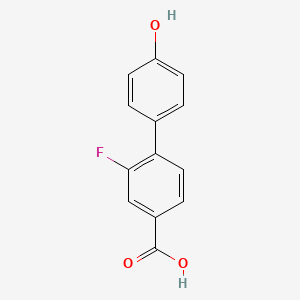

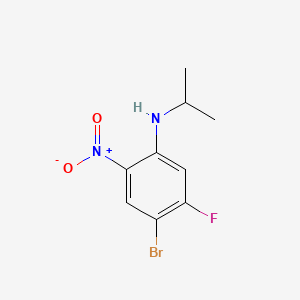

“1-(5-Bromo-2-chlorophenyl)pyrrolidine” is a chemical compound with the CAS Number: 1261959-78-7 . It has a molecular weight of 260.56 and its IUPAC name is 1-(5-bromo-2-chlorophenyl)pyrrolidine .

Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-2-chlorophenyl)pyrrolidine” is represented by the linear formula C10H11BrClN . The InChI code for this compound is 1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 .Physical And Chemical Properties Analysis

The compound “1-(5-Bromo-2-chlorophenyl)pyrrolidine” has a molecular weight of 260.56 . Other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine rings and their derivatives, including 1-(5-Bromo-2-chlorophenyl)pyrrolidine, are extensively utilized in medicinal chemistry due to their versatility and the ability to modulate biological activity. The pyrrolidine scaffold is appreciated for its sp3-hybridization, contributing to stereochemistry and enhancing three-dimensional molecule coverage, a phenomenon beneficial for drug discovery. Such structures have been explored for target selectivity, influencing the development of novel biologically active compounds. The structural diversity offered by substituting the pyrrolidine ring facilitates the synthesis of molecules with varied biological profiles, essential for the design of new therapeutics (Petri et al., 2021).

Catalysis and Synthesis

In the context of chemical synthesis, pyrrolidine derivatives are integral in catalyzing reactions that lead to complex molecular frameworks. Hybrid catalysts employing pyrrolidine structures have demonstrated efficacy in synthesizing pyrano[2,3-d]pyrimidine scaffolds, showcasing the versatility of pyrrolidine derivatives in facilitating diverse chemical transformations. Such advancements underline the role of pyrrolidine derivatives in enhancing synthetic methodologies, contributing significantly to the pharmaceutical and medicinal industries by enabling the development of lead molecules with potential therapeutic applications (Parmar et al., 2023).

Environmental Applications

In environmental science, derivatives similar to 1-(5-Bromo-2-chlorophenyl)pyrrolidine are studied for their interaction with pollutants. For instance, chlorophenols, structurally related to the subject compound, are a focus of environmental research due to their role as precursors to dioxins in municipal solid waste incineration. Understanding the degradation pathways and reaction mechanisms of such compounds is crucial for developing strategies to mitigate their environmental impact. This research contributes to a broader understanding of the fate and transformation of chlorinated organic compounds in industrial processes and their potential environmental risks (Peng et al., 2016).

Propriétés

IUPAC Name |

1-(5-bromo-2-chlorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSHHIFONFVBHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682179 |

Source

|

| Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-chlorophenyl)pyrrolidine | |

CAS RN |

1261959-78-7 |

Source

|

| Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)

![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)